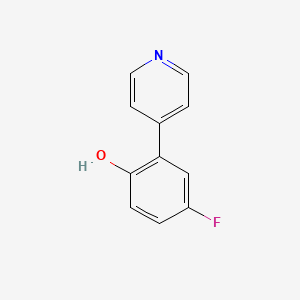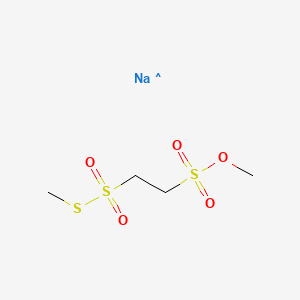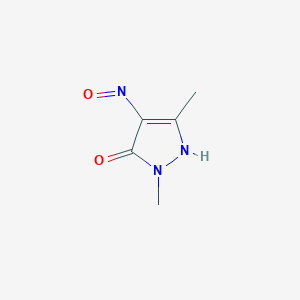
4-Fluoro-2-pyridin-4-yl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-2-(pyridin-4-yl)phenol is a fluorinated phenol derivative characterized by the presence of a fluorine atom at the 4-position of the phenol ring and a pyridin-4-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the phenol ring using a fluorinating agent such as Selectfluor® . The pyridin-4-yl group can be attached through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated phenol .
Industrial Production Methods
Industrial production of 4-fluoro-2-(pyridin-4-yl)phenol may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-(pyridin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenol derivatives, depending on the nucleophile used.
Scientific Research Applications
4-fluoro-2-(pyridin-4-yl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-2-(pyridin-4-yl)phenol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoropyridine: A fluorinated pyridine derivative with similar chemical properties.
4-fluorophenol: A fluorinated phenol with a fluorine atom at the 4-position.
2-(pyridin-4-yl)phenol: A phenol derivative with a pyridin-4-yl group at the 2-position.
Uniqueness
4-fluoro-2-(pyridin-4-yl)phenol is unique due to the combination of both a fluorine atom and a pyridin-4-yl group in its structure. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8FNO |
|---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
4-fluoro-2-pyridin-4-ylphenol |
InChI |
InChI=1S/C11H8FNO/c12-9-1-2-11(14)10(7-9)8-3-5-13-6-4-8/h1-7,14H |
InChI Key |
ZWDHRSWFJFUXEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC=NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidine](/img/structure/B12089159.png)

![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane](/img/structure/B12089168.png)
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089172.png)

![[2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate](/img/structure/B12089183.png)
![2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B12089192.png)





![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-](/img/structure/B12089259.png)
